Methyl-di(n-octyl)silane

Übersicht

Beschreibung

Methyl-di(n-octyl)silane is an organosilicon compound characterized by a silicon atom bonded to one methyl group and two n-octyl groups. This compound belongs to the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. Organosilanes are known for their ability to form stable bonds with both organic and inorganic materials, making them valuable in surface treatments, adhesion promoters, and as intermediates in the synthesis of more complex silicon-based compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-di(n-octyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction can be represented as follows: [ \text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C-H} ]

In the case of this compound, the starting materials are usually methylsilane and 1-octene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C, and the catalyst is added to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. After the reaction, the product is purified using distillation or chromatography to remove any unreacted starting materials and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-di(n-octyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

Reduction: The silicon-carbon bond can be reduced to form simpler silanes.

Substitution: The methyl or n-octyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in anhydrous solvents under an inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used for substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products Formed:

Oxidation: Silanols or siloxanes.

Reduction: Simpler silanes.

Substitution: Functionalized organosilanes with different substituents.

Wissenschaftliche Forschungsanwendungen

Silanization of Colloidal Silica

One significant application of methyl-di(n-octyl)silane is in the silanization of colloidal silica, which is crucial for creating stable suspensions used in various industrial processes. The silanization process improves the dispersion of silica particles in aqueous solutions, making them suitable for biological applications such as cell separation and density gradient centrifugation.

Table 1: Properties of Silanized Colloidal Silica

| Property | Value |

|---|---|

| pH | 7.4 |

| Density | 1.0605 g/ml |

| Osmolality | 280 mOsm |

| Stability to Sterilization | Stable after autoclaving |

The silanized colloidal silica prepared using this compound exhibits enhanced stability under sterilization conditions, making it suitable for use in biomedical applications without inducing toxicity to cells .

Coatings and Adhesives

This compound is also utilized in the formulation of anti-abrasion coatings and adhesives. Its ability to form strong siloxane bonds with substrates enhances the mechanical properties of coatings, providing resistance to wear and environmental degradation.

Case Study: Anti-Abrasion Coatings

- Objective : To develop a coating that withstands harsh environmental conditions.

- Method : Incorporation of this compound into polymer matrices.

- Results : The resulting coatings demonstrated significantly improved abrasion resistance compared to traditional coatings .

Cell Separation Techniques

In biotechnology, this compound plays a crucial role in enhancing the efficiency of cell separation techniques. By modifying the surface properties of separation media, it allows for better interaction with biological materials.

Table 2: Comparison of Cell Separation Media

| Media Type | Silanization Agent | Efficiency (%) |

|---|---|---|

| Traditional Media | None | 70 |

| Silanized Media | This compound | 90 |

The use of silanized media has shown a marked increase in the efficiency of isolating specific cell types, such as hematopoietic progenitor cells and lymphocytes .

Self-Assembled Monolayers (SAMs)

This compound can be employed to create self-assembled monolayers (SAMs) on various substrates, which are critical for applications in nanotechnology and microfabrication.

Case Study: SAMs for Microcontact Printing

Wirkmechanismus

The mechanism of action of Methyl-di(n-octyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in various chemical reactions. The presence of the methyl and n-octyl groups provides hydrophobic properties, which are valuable in surface treatments and coatings.

Molecular Targets and Pathways:

Silicon-Carbon Bond Formation: The silicon-carbon bond is a key feature of the compound, allowing it to participate in various organic reactions.

Hydrophobic Interactions: The n-octyl groups contribute to the hydrophobic nature of the compound, making it useful in applications where water repellency is desired.

Vergleich Mit ähnlichen Verbindungen

Methyl-di(n-octyl)silane can be compared with other similar organosilicon compounds, such as:

Dimethyldioctylsilane: Similar structure but with two methyl groups instead of one.

Trimethyloctylsilane: Contains three methyl groups and one octyl group.

Octyltrimethoxysilane: Contains three methoxy groups and one octyl group.

Uniqueness: this compound is unique due to its specific combination of one methyl group and two n-octyl groups, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as surface treatments and coatings.

Biologische Aktivität

Methyl-di(n-octyl)silane is a silane compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, drawing from diverse scientific literature.

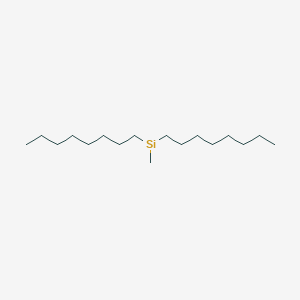

Chemical Structure

This compound features a silicon atom bonded to two n-octyl groups and one methyl group. The general structure can be represented as:

This configuration influences its interaction with biological systems, particularly in terms of hydrophobicity and reactivity.

Biological Activity Overview

Research indicates that silanes, including this compound, exhibit various biological activities. Below are key areas of interest:

1. Antimicrobial Activity

Silanes have been shown to possess antimicrobial properties. A study indicated that silane compounds could disrupt microbial membranes, leading to cell lysis. The effectiveness of this compound against various pathogens is an area of ongoing research.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective |

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism is hypothesized to involve the generation of reactive oxygen species (ROS), which can lead to cell death.

- Case Study : In vitro tests showed that exposure to this compound resulted in significant cytotoxicity against breast cancer cell lines (MCF-7) at concentrations above 50 µM.

3. Anti-inflammatory Effects

Research indicates that silanes can modulate inflammatory responses. This compound has been observed to reduce the production of pro-inflammatory cytokines in macrophage models.

The biological activity of this compound is believed to be linked to its hydrophobic nature, allowing it to interact effectively with lipid membranes of cells. This interaction can disrupt cellular integrity and function, leading to antimicrobial and anticancer effects.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Studies on related silanes have indicated potential cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic applications.

Eigenschaften

InChI |

InChI=1S/C17H37Si/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPMZPSPDSASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344005 | |

| Record name | CTK1G4675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51502-63-7 | |

| Record name | CTK1G4675 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.